![molecular formula C18H25N3O7S B2924372 1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 866050-23-9](/img/structure/B2924372.png)
1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid
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Description
1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C18H25N3O7S and its molecular weight is 427.47. The purity is usually 95%.
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Biological Activity
1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid (CAS Number: 866050-23-9) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H25N3O7S
- Molecular Weight : 427.47 g/mol
Biological Activity Overview
Research indicates that compounds containing morpholine and piperidine moieties exhibit various biological activities, including antidiabetic, antimicrobial, and enzyme inhibition properties. Below are some key findings related to the biological activity of this compound.
Antidiabetic Activity
Studies have shown that derivatives of morpholine and piperidine can act as inhibitors of enzymes involved in glucose metabolism. For instance, compounds similar to this compound have been reported to inhibit dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose homeostasis. In vivo studies demonstrated that these compounds could lower blood glucose levels significantly by enhancing insulin secretion and improving insulin sensitivity .
Enzyme Inhibition
The compound has shown potential as an inhibitor of several metabolic enzymes. For example:
Enzyme | Inhibition Activity |
---|---|
Carbonic Anhydrase I & II | IC50: 58.26 ± 9.36 µM to 144.37 ± 19.03 µM |
Acetylcholinesterase (AChE) | IC50: 201.16 ± 30.84 µM |
Butyrylcholinesterase (BChE) | IC50: 245.73 ± 51.28 µM |
α-Glycosidase | IC50: 584.20 ± 62.51 µM to 1023.16 ± 103.27 µM |
These inhibitory activities suggest that the compound may be useful in treating conditions like diabetes and Alzheimer's disease .
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Antidiabetic Effects : A study involving a morpholine derivative demonstrated significant blood glucose reduction in diabetic rats after administration of the compound, suggesting its potential as a therapeutic agent for managing diabetes .
- Enzyme Inhibition : Another investigation highlighted the effectiveness of sulfonamide derivatives in inhibiting DPP-4 in vitro and in vivo, leading to improved glucose tolerance in experimental models .
Properties
IUPAC Name |
1-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-12-10-19(11-13(2)28-12)16-4-3-15(9-17(16)21(24)25)29(26,27)20-7-5-14(6-8-20)18(22)23/h3-4,9,12-14H,5-8,10-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGASQFYYDUPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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